molecular formula C6H6ClN3 B8022429 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine

6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine

Cat. No.: B8022429
M. Wt: 155.58 g/mol
InChI Key: KSDBTFCPAJCBSO-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused bicyclic structure, incorporating both imidazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with ethylenediamine, followed by cyclization to form the imidazo[1,2-B]pyridazine core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-B]pyridazine
  • 6-Chloro-2,8-dimethyl-imidazo[1,2-B]pyridazine

Comparison: 6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDBTFCPAJCBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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